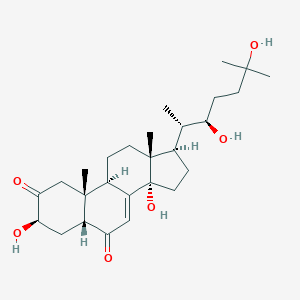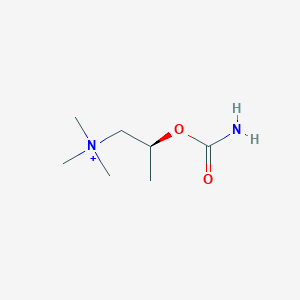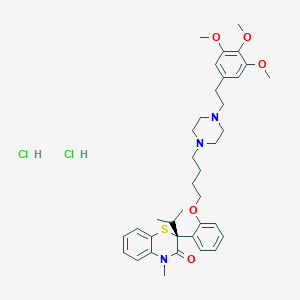
(RS)-AMPA hydrobromide
Vue d'ensemble
Description
(RS)-AMPA hydrobromide is a chemical compound that is widely used in scientific research. It is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the transmission of signals between neurons in the brain. The compound has been extensively studied for its effects on the nervous system and its potential therapeutic applications.
Applications De Recherche Scientifique
AMPA Receptor Agonism : (RS)-AMPA hydrobromide is identified as a specific agonist at the AMPA subtype of central excitatory amino acid receptors. It exhibits comparable in vitro activity to AMPA, which plays a crucial role in synaptic transmission and plasticity (Skjaerbaek et al., 1995).
Synaptic Regulation and Cognitive Functions : The recycling of AMPA receptors (AMPA-Rs), to which (RS)-AMPA hydrobromide acts as an agonist, is essential for synaptic regulation. This process has implications in higher cognitive functions, such as learning and memory (Moretto & Passafaro, 2018).
Role in Excitatory Synaptic Transmission : AMPA-type glutamate receptors, activated by compounds like (RS)-AMPA hydrobromide, mediate a majority of excitatory synaptic transmission in the brain. This understanding is crucial for exploring mechanisms related to synaptic plasticity (Shi et al., 2001).
Neurotoxicity Studies : (RS)-AMPA hydrobromide is used in studies to understand excitotoxicity, a process where excessive stimulation of neurons leads to damage or death. For example, AMPA can produce various neurotoxic effects such as seizures and hyperthermia in animal models (Turski et al., 1981).
Insights into Receptor Ultrastructure : Research utilizing (RS)-AMPA hydrobromide has contributed to insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors, which are central to understanding synaptic transmission and plasticity (Nakagawa, 2010).
Pharmacological Studies : The compound is used in pharmacological studies to understand the effects of different receptor agonists and antagonists. For instance, studies differentiate the in vivo effects of AMPA and NMDA receptor ligands using methods like drug discrimination and convulsant/anticonvulsant activity (Arnt et al., 1995).
Neuroprotective Studies : Investigations into neuroprotection often involve (RS)-AMPA hydrobromide to understand the mechanisms of excitotoxicity and potential protective strategies, as seen in retinal models of excitotoxicity (Kiagiadaki & Thermos, 2008).
Propriétés
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHVIUZGLGASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017723 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171259-81-7 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)










![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
